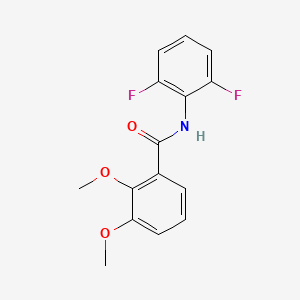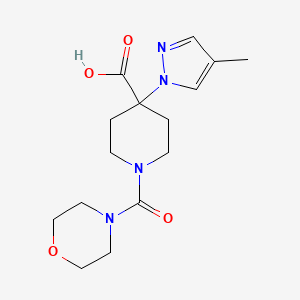![molecular formula C18H20F3N5O2 B5413664 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5413664.png)
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been found to be effective in the treatment of various cancers and autoimmune diseases.
Safety and Hazards
Análisis Bioquímico
Cellular Effects
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide has been observed to exert significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the PI3K/AKT signaling pathway, which plays a critical role in regulating cell growth, survival, and metabolism . By modulating this pathway, this compound can impact cellular processes such as proliferation, apoptosis, and metabolic regulation. Furthermore, this compound may alter gene expression patterns, leading to changes in the production of proteins and other biomolecules essential for cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. This compound can bind to kinases and other proteins, leading to the inhibition or activation of their enzymatic activities. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions contribute to the compound’s overall effects on cellular function and biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound may exhibit varying degrees of stability under different experimental conditions, which can influence its effectiveness and potency . Additionally, prolonged exposure to this compound may lead to changes in cellular responses, including alterations in gene expression, protein activity, and metabolic processes. Understanding these temporal effects is essential for optimizing experimental protocols and interpreting the results of in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound may exhibit dose-dependent effects, with higher doses potentially leading to increased efficacy or toxicity . For instance, low to moderate doses of the compound may effectively modulate specific signaling pathways and cellular processes, while higher doses could result in adverse effects such as cytotoxicity or organ damage. It is crucial to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential side effects in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. This compound may interact with enzymes and cofactors that play essential roles in metabolic processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . By influencing these pathways, this compound can affect cellular energy production, metabolic flux, and the levels of specific metabolites. Understanding the metabolic pathways associated with this compound is critical for elucidating its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may be transported across cellular membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . Additionally, the distribution of this compound within tissues can affect its overall efficacy and potential side effects. Understanding the mechanisms of transport and distribution is crucial for optimizing the delivery and therapeutic application of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function within the cell. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it can interact with specific biomolecules and exert its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c19-18(20,21)14-3-1-13(2-4-14)17(27)23-6-5-22-15-11-16(25-12-24-15)26-7-9-28-10-8-26/h1-4,11-12H,5-10H2,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDREOMBFRZMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B5413583.png)

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B5413593.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5413603.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5413609.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5413610.png)
![5-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-N-propylpyrimidin-2-amine](/img/structure/B5413623.png)
![1-methyl-2-{[5-methyl-2-(3-thienyl)-1,3-oxazol-4-yl]methyl}-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5413641.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5413644.png)

![N-ethyl-N-phenyl-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5413650.png)
![2-{[(2-pyridin-2-ylethyl)amino]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5413672.png)
![N-methyl-5-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-2-furamide](/img/structure/B5413678.png)
![(2S)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B5413685.png)